Sec.-butyl-3-azetidinol

Catalog No.
S8617365
CAS No.
35995-24-5
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec.-butyl-3-azetidinol

CAS Number

35995-24-5

Product Name

Sec.-butyl-3-azetidinol

IUPAC Name

1-butan-2-ylazetidin-3-ol

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

PALQHDJEQRWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC(C1)O

Sec.-butyl-3-azetidinol (CAS 35995-24-5) is a structurally constrained N-alkylated azetidine building block primarily utilized in the synthesis of 1-aryloxy-3-(sec-butylamino)-2-propanol pharmacophores, such as beta-adrenergic receptor modulators [1]. By embedding the sec-butylamine moiety within a strained four-membered ring, this compound serves as a bifunctional reagent that simultaneously delivers both the 2-propanol core and the N-sec-butyl substituent upon nucleophilic ring opening [1]. For industrial buyers and process chemists, it represents a high-efficiency alternative to multi-step epoxide-based syntheses, offering improved regiocontrol and eliminating common polymerization hazards associated with traditional aliphatic precursors.

Research Fit

Intermediate lipophilicity window Fills a distinct logP gap between tert-butyl and isopropyl azetidine scaffolds for fragment-based library design.
Liquid physical state at ambient temperature Enables solvent-free dispensing, automated liquid handling, and eliminates crystalline polymorph variability.
Elevated boiling point Supports high-temperature synthetic transformations without solvent loss or azeotropic interference.
Chiral N-substituent conformational bias Provides a stereochemical handle for diastereoselective synthesis and target-binding probe studies.

Attempting to substitute Sec.-butyl-3-azetidinol with the traditional epichlorohydrin and sec-butylamine two-step route introduces severe process liabilities. Reacting primary amines with glycidyl ethers typically results in competitive overalkylation, generating tertiary amine byproducts that depress yields and necessitate costly chromatographic purification [1]. Alternatively, substituting with the more common 1-tert-butyl-3-azetidinol fails when targeting specific receptor subtype selectivity or exploring stereochemical space, as the achiral tert-butyl group lacks the tunable steric profile and chiral center inherent to the sec-butyl moiety [2]. Consequently, generic substitution compromises both synthetic efficiency and the pharmacological diversity of the resulting API libraries.

Substitution Risk

Lipophilicity mismatch
Sec-butyl-3-azetidinol occupies a logP window >1 unit lower than isopropyl and tert-butyl analogs; this >10-fold partition shift may substantially alter solubility and membrane permeability profiles in fragment elaboration.
Physical state incompatibility
Liquid at ambient temperature vs. solid tert-butyl and isopropyl congeners; direct substitution may require re-optimization of solvent-free or melt-phase reaction protocols.
Boiling point divergence
Boiling point differs by >70 °C from closest homologs, shifting the thermal window for high-temperature transformations and distillation-based purification workflows.

Bis-Alkylation Elimination in Amino-Propanol Synthesis

In the traditional synthesis of 1-aryloxy-3-amino-2-propanol pharmacophores, reacting a primary amine (sec-butylamine) with a glycidyl ether typically results in competitive overalkylation, requiring a 5- to 10-fold excess of amine to keep tertiary amine impurities below 10-15%. Utilizing Sec.-butyl-3-azetidinol completely circumvents this issue. Because the nitrogen is embedded as a tertiary amine within the strained four-membered ring, nucleophilic attack by a phenol (e.g., m-cresol) yields the target secondary amine directly with 0% bis-alkylation risk [1]. This structural masking streamlines downstream purification and maximizes the isolated yield of the desired secondary amine.

Evidence DimensionBis-alkylation impurity formation
Target Compound Data0% bis-alkylation (structurally prevented)
Comparator Or BaselineEpichlorohydrin + sec-butylamine route (>10% bis-alkylation without large amine excess)
Quantified DifferenceComplete elimination of tertiary amine impurities
ConditionsNucleophilic ring-opening with phenolic precursors at 1:1 stoichiometry

Eliminating the overalkylation pathway removes the need for large reagent excesses and costly chromatographic separations during API manufacturing.

Lipophilicity shift
Reported
logP = -0.59 (sec-butyl); ΔlogP = 2.79 vs. isopropyl analog
Supports distinct intermediate lipophilicity for fragment-based design.
Cross-study logP values from ChemExper; verify under own experimental conditions.

Stereochemical Expansion for Pharmacokinetic Tuning

When optimizing receptor subtype selectivity (such as beta-1 vs. beta-2 adrenergic receptors), the steric bulk and stereochemistry of the N-alkyl group are critical. While the commonly procured 1-tert-butyl-3-azetidinol provides a rigid, achiral N-substituent, Sec.-butyl-3-azetidinol introduces a chiral center at the butan-2-yl carbon [1]. This provides one additional stereocenter compared to the tert-butyl analog, allowing medicinal chemists to synthesize and screen distinct diastereomeric libraries. The altered steric profile of the sec-butyl group also modifies the lipophilic interaction within the receptor binding pocket, offering a distinct SAR trajectory from achiral analogs [1].

Evidence DimensionN-alkyl stereocenters
Target Compound Data1 chiral center (sec-butyl group)
Comparator Or Baseline1-tert-butyl-3-azetidinol (0 chiral centers)
Quantified DifferenceAddition of 1 stereocenter for diastereomeric expansion
ConditionsSAR library generation for target-binding optimization

Procuring the sec-butyl variant enables the exploration of chiral chemical space and fine-tuning of receptor selectivity that is structurally impossible with the tert-butyl substitute.

Physical state divergence
Reported
Liquid at 25 °C; mp > 45 °C below solid tert-butyl and isopropyl analogs
Liquid state enables automated dispensing and solvent-free workflows.
Melting points from vendor datasheets; confirm prior to neat reaction design.

Enhanced Lipophilicity for Extraction

Unprotected 3-azetidinol is highly hydrophilic (cLogP < -1.0), making it difficult to extract from aqueous layers during standard workups and prone to degradation unless stored as an HCl salt. The incorporation of the N-sec-butyl group in Sec.-butyl-3-azetidinol shifts the partition coefficient significantly, yielding a cLogP of approximately 0.8 to 1.2 [1]. This quantitative shift in lipophilicity ensures that the compound and its immediate ring-opened derivatives can be efficiently extracted into standard organic solvents (e.g., dichloromethane or ethyl acetate) without requiring exhaustive aqueous phase concentration or specialized ion-exchange protocols [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 0.8 to 1.2
Comparator Or BaselineUnprotected 3-azetidinol (cLogP < -1.0)
Quantified Difference~2.0 log unit increase in lipophilicity
ConditionsAqueous-organic liquid-liquid extraction

Higher organic solubility drastically simplifies downstream workup and improves mass recovery during large-scale synthetic operations.

Boiling point elevation
Reported
242.8 °C at 760 mmHg
Permits high-temperature transformations without solvent loss.
Δbp > 73 °C vs. tert-butyl analog; verify under reaction conditions.
Basicity modulation
Data to verify
Predicted pKa ~14.5; ΔpKa < 0.2 among analogs
Basicity does not differentiate; selection should rely on lipophilicity and phase behavior.
Predicted values only; experimental pKa determination recommended.
Conformational dynamics
Source review
Chiral sec-butyl introduces diastereomeric bias absent in symmetric N-alkyl analogs
May support stereochemical control in downstream transformations.
Foundational NMR study (Higgins 1971); no direct comparative J-value data available.

Epoxide-Free Beta-Blocker Synthesis

Sec.-butyl-3-azetidinol is the optimal precursor for synthesizing sec-butylamino-substituted beta-blocker analogs. By reacting directly with phenolic precursors (such as m-cresol), it forms the 1-aryloxy-3-(sec-butylamino)-2-propanol core in a single step, bypassing the toxicity and overalkylation risks of traditional epichlorohydrin routes [1].

Diastereomeric SAR Library Generation

In early-stage drug discovery targeting kinases or G-protein-coupled receptors, the chiral sec-butyl group allows for the generation of diastereomeric libraries. This enables researchers to map the steric constraints of the binding pocket more precisely than when using achiral tert-butyl or isopropyl analogs [2].

Bifunctional Linker for Target Conjugation

The azetidinol ring can serve as a structurally constrained linker that undergoes controlled ring-opening under specific nucleophilic conditions. The enhanced lipophilicity and organic extractability of the sec-butyl variant streamline the conjugation workflow compared to highly polar unprotected azetidines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Intermediate lipophilicity window between analogs
Solubility and permeability balance in fragment elaboration
High-temperature synthesis and neat reactions
Elevated boiling point and liquid physical state
Thermal stability and phase behavior under solvent-free conditions
Stereochemical probe synthesis
Chiral N-substituent conformational bias
Diastereoselectivity and conformational pre-organization
Automated high-throughput screening
Liquid physical form for dispensing
Workflow compatibility and dispensing precision

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

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